![molecular formula C17H13N3O B14249544 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- CAS No. 323582-74-7](/img/structure/B14249544.png)
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines.
Métodos De Preparación
The synthesis of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- typically involves a 1,3-dipolar cycloaddition method. This method includes the reaction of a 1,3-dipole compound with an o-hydroxyaromatic ketone in the presence of potassium carbonate or potassium phosphate in acetonitrile solution . The reaction conditions are usually refluxed to achieve moderate to good yields of the target compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Análisis De Reacciones Químicas
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as potassium carbonate, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- can be compared with other similar compounds such as:
Pyrazolo[5,1-a]isoquinolines: These compounds also exhibit diverse biological activities and are used in similar applications.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities with 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-.
1H-Pyrazolo[3,4-b]quinolines: These compounds are used in various chemical and biological studies and have similar chemical properties.
The uniqueness of 3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)- lies in its specific structure and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
323582-74-7 |
|---|---|
Fórmula molecular |
C17H13N3O |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
3-phenylmethoxypyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-16(11-19-20)15-9-5-4-8-14(15)10-18-17/h1-11H,12H2 |
Clave InChI |
LZXCHVISQFLTMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


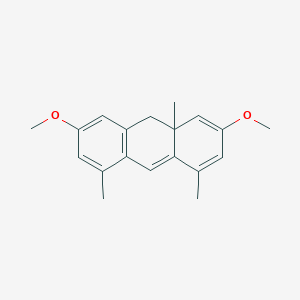
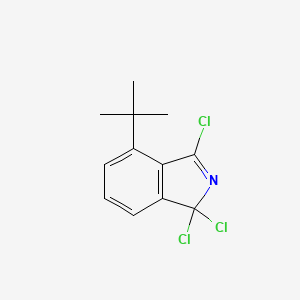
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

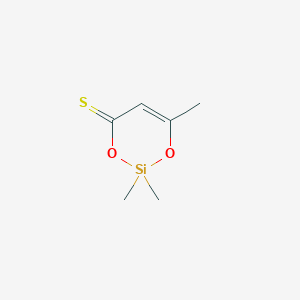
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
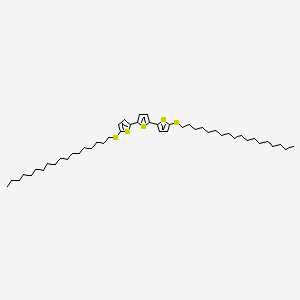
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
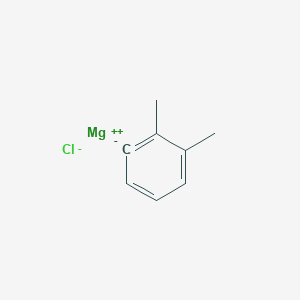
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

